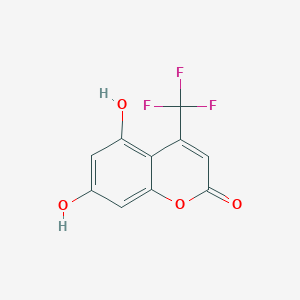

5,7-Dihydroxy-4-trifluoromethylcoumarin

Description

Properties

CAS No. |

82747-44-2 |

|---|---|

Molecular Formula |

C10H5F3O4 |

Molecular Weight |

246.14 g/mol |

IUPAC Name |

5,7-dihydroxy-4-(trifluoromethyl)chromen-2-one |

InChI |

InChI=1S/C10H5F3O4/c11-10(12,13)5-3-8(16)17-7-2-4(14)1-6(15)9(5)7/h1-3,14-15H |

InChI Key |

DALYRRPJXJRAAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=CC(=O)O2)C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Dihydroxycoumarin Scaffolds

The creation of the fundamental coumarin (B35378) ring system can be achieved through several condensation reactions. The Pechmann condensation is the most prominent and widely utilized method, though other reactions also provide viable pathways.

The Pechmann condensation is a classic and versatile method for synthesizing coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.org For the synthesis of 5,7-Dihydroxy-4-trifluoromethylcoumarin, the reaction would involve the condensation of phloroglucinol (B13840) with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. arkat-usa.org

The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich phenol ring, and concludes with a dehydration step to form the final coumarin heterocycle. wikipedia.org The efficiency and conditions of the reaction are highly dependent on the nature of the reactants and the catalyst employed. arkat-usa.org

Numerous catalysts have been developed to improve yields, reduce reaction times, and create more environmentally benign conditions. These range from traditional strong acids to modern heterogeneous solid acid catalysts.

Key Catalytic Approaches for Pechmann Condensation:

| Catalyst Type | Specific Example(s) | Reactants Example | Key Advantages |

| Protonic Acids | Concentrated H₂SO₄, Trifluoroacetic acid | Phenols, β-ketoesters | Well-established, strong dehydrating agent. rsc.org |

| Lewis Acids | AlCl₃, ZnCl₂, ZrCl₄, B(C₆F₅)₃, Boron trifluoride dihydrate | Phenols, β-ketoesters | Effective catalysis, can be used in solvent-free conditions. nih.goviaea.org |

| Solid Acid Catalysts | Sulfamic acid, Nano sulfated-titania, Amberlyst-15, UiO-66-SO₃H | Phenols, β-ketoesters | Recyclable, reduced environmental impact, high yields, solvent-free options. arkat-usa.orgoiccpress.comnih.govacs.org |

Research has shown that using ethyl 4,4,4-trifluoroacetoacetate as the β-ketoester partner in Pechmann condensations successfully yields 4-(trifluoromethyl)coumarins. For instance, its reaction with resorcinol (B1680541) using sulfamic acid as a catalyst produced the corresponding trifluoromethylcoumarin in moderate yields. arkat-usa.org Another study highlighted the use of nano sulfated-titania as an efficient solid acid catalyst for this transformation under solvent-free conditions. oiccpress.com The reaction of phloroglucinol with ethyl acetoacetate (B1235776) to form the 4-methyl analogue is well-documented with excellent yields (98-99%) using catalysts like boron trifluoride dihydrate, demonstrating the high reactivity of the phloroglucinol scaffold in this condensation. nih.gov

While the Pechmann condensation is prevalent, other named reactions provide alternative pathways to the coumarin core, each with specific advantages depending on the desired substitution pattern. rsc.org

Perkin Reaction: This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) in the presence of its sodium or potassium salt. It is a fundamental method for synthesizing coumarin-3-carboxylic acids, which can be subsequently decarboxylated.

Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or pyridine. rsc.org

Reformatsky Reaction: This reaction utilizes an α-halo ester and a carbonyl compound (like salicylaldehyde) in the presence of zinc metal. The organozinc intermediate attacks the aldehyde, and subsequent intramolecular cyclization and dehydration yield the coumarin.

Wittig Reaction: The Wittig reaction can be adapted to form coumarins, typically by reacting a salicylaldehyde derivative with a phosphorus ylide containing an α-ester group. The resulting α,β-unsaturated ester can then undergo intramolecular cyclization.

These alternative methods offer different strategies for accessing diverse coumarin derivatives that may be difficult to obtain through the Pechmann route. rsc.org

Derivatization Strategies of this compound and Analogues

Once the 5,7-dihydroxycoumarin (B1309657) core is synthesized, its hydroxyl groups and aromatic ring provide multiple sites for further chemical modification. These derivatizations are crucial for tuning the molecule's physical, chemical, and biological properties.

The two phenolic hydroxyl groups at positions 5 and 7 are nucleophilic and can be readily alkylated or etherified. These reactions are typically performed using alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity.

Selective derivatization is possible due to the different acidities of the two hydroxyl groups. For example, in related dihydroxycoumarin systems like esculetin (B1671247) (6,7-dihydroxycoumarin), enzymatic O-methylation has been shown to selectively occur, yielding 7-hydroxy-6-methoxycoumarin (scopoletin). alfa-chemistry.com Such transformations allow for the synthesis of mono- or di-ethers, fundamentally altering the compound's solubility and hydrogen-bonding capabilities.

The coumarin ring itself, particularly the benzene (B151609) portion, is an electron-rich aromatic system activated by the two hydroxyl groups, making it susceptible to electrophilic aromatic substitution. The positions ortho and para to the activating hydroxyl groups (C6 and C8) are the most reactive sites.

Formylation: The introduction of one or more formyl (-CHO) groups can be achieved via reactions like the Vilsmeier-Haack or Duff reaction. This is a key step in creating precursors for more complex derivatives.

Nitration: The coumarin ring can be nitrated using a mixture of nitric acid and sulfuric acid, typically introducing nitro groups at the C6 and/or C8 positions. jetir.org

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) to introduce halogen atoms onto the ring, which can serve as handles for further cross-coupling reactions. mdpi.com

Condensation Reactions: The activated C8 position can participate in C-C bond-forming reactions. For instance, 5,7-dihydroxycoumarins can undergo one-pot condensation with aldehydes and benzamide (B126) to form novel secondary benzamide derivatives. rsc.org

A significant transformation of dihydroxycoumarins involves their conversion into complex photochromic systems. This is exemplified by the synthesis of bis-spiropyrans from diformyl derivatives. The synthesis begins with the formylation of the 5,7-dihydroxycoumarin core at the C6 and C8 positions to yield a 6,8-diformyl-5,7-dihydroxycoumarin analogue. researchgate.netosi.lv

This diformyl coumarin then serves as a platform for the condensation reaction with two equivalents of an indolium salt (Fischer's base derivative). The reaction results in the formation of two spiro-linkages, creating a bis-spiropyran structure where two photochromic indoline (B122111) spiropyran units are fused to the central coumarin scaffold. researchgate.netosi.lv These complex molecules can exist in a closed spiro form or an open, colored merocyanine (B1260669) form, with the equilibrium being influenced by factors such as solvent and light exposure. researchgate.net

Catalytic Systems and Reaction Optimization in Coumarin Synthesis

The synthesis of this compound involves strategic catalytic approaches to construct the coumarin core and introduce the trifluoromethyl group. Optimization of reaction conditions is crucial for achieving high yields and purity. The primary synthetic route for this class of compounds is a modified Pechmann condensation, a classic method for coumarin synthesis that has been adapted for fluorinated analogues.

The Pechmann condensation for this compound typically involves the reaction of a highly reactive phenol, such as phloroglucinol (1,3,5-trihydroxybenzene), with a β-ketoester bearing a trifluoromethyl group, like ethyl 4,4,4-trifluoroacetoacetate. The selection of an appropriate catalyst is paramount for the efficiency of this condensation and subsequent cyclization.

Solid acid catalysts have demonstrated significant utility in the synthesis of related coumarin structures. For instance, nano sulfated-titania has been effectively employed as a solid acid heterogeneous catalyst for the synthesis of 4-(trifluoromethyl) coumarins under solvent-free conditions. oiccpress.com This type of catalyst offers advantages such as environmental benignity, ease of handling, and high yields. oiccpress.com The catalytic activity is attributed to the Brønsted acid sites on the catalyst surface, which facilitate the key steps of the reaction.

In a similar vein, metal-organic frameworks (MOFs) have emerged as effective catalysts for coumarin synthesis. Specifically, a sulfonic acid-functionalized zirconium-based MOF, UiO-66-SO3H, has been successfully used in the synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047). nih.govacs.org This catalyst provides both Brønsted acidity from the sulfonic acid groups and a confined environment within its porous structure, which can enhance reaction rates and selectivity. nih.gov The optimal conditions for the synthesis of the 4-methyl analogue using UiO-66-SO3H were found to be a phloroglucinol to ethyl acetoacetate molar ratio of 1:1.6, a reaction time of 4 hours, and a temperature of 140 °C, achieving a yield of 66.0%. nih.govacs.org It is plausible that similar conditions could be adapted for the synthesis of the 4-trifluoromethyl derivative.

The reusability of these solid catalysts is a key aspect of reaction optimization. Studies on UiO-66-SO3H have shown that the catalyst can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. nih.gov

Beyond acid catalysis, metal-catalyzed trifluoromethylation reactions represent an alternative strategy. For example, a Cu(I)-catalyzed trifluoromethylation of pre-formed coumarins has been developed, utilizing CF3SO2Na as the trifluoromethyl source. researchgate.net This method, carried out in a continuous-flow reactor, offers a mild and rapid approach to introduce the trifluoromethyl group onto the coumarin scaffold. researchgate.net

Optimization of the reaction parameters is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of catalyst, catalyst loading, reaction temperature, reaction time, and the molar ratio of reactants.

Table 1: Comparison of Catalytic Systems for Related Coumarin Syntheses

| Catalyst | Substrates | Product | Key Advantages |

|---|---|---|---|

| Nano sulfated-titania | Phenols and ethyl 4,4,4-trifluoroacetoacetate | 4-(Trifluoromethyl)coumarins | Environmentally benign, high yields, solvent-free conditions. oiccpress.com |

| UiO-66-SO3H | Phloroglucinol and ethyl acetoacetate | 5,7-dihydroxy-4-methylcoumarin | High catalytic activity, reusability. nih.govacs.org |

Table 2: Optimized Reaction Conditions for the Synthesis of 5,7-dihydroxy-4-methylcoumarin using UiO-66-SO3H Catalyst

| Parameter | Optimal Value |

|---|---|

| Catalyst | UiO-66-SO3H nih.govacs.org |

| Reactant Molar Ratio (Phloroglucinol:Ethyl Acetoacetate) | 1:1.6 nih.govacs.org |

| Reaction Temperature | 140 °C nih.govacs.org |

| Reaction Time | 4 hours nih.govacs.org |

These findings from related coumarin syntheses provide a strong foundation for the development and optimization of catalytic systems for the efficient production of this compound. The use of solid acid catalysts, in particular, presents a promising green and efficient route.

Photophysical Characteristics and Fluorescence Mechanisms

Electronic Transitions and Spectroscopic Signatures of Substituted Coumarins

The electronic absorption and emission spectra of coumarin (B35378) and its derivatives are governed by π → π* transitions within the benzopyrone ring system. The presence of substituents significantly modulates these transitions, leading to shifts in the absorption and fluorescence maxima. In substituted coumarins, the lowest energy absorption band is typically attributed to an intramolecular charge transfer (ICT) from the electron-donating groups on the benzene (B151609) ring to the electron-withdrawing lactone carbonyl group.

For instance, in a closely related isomer, 6,7-dihydroxy-4-trifluoromethyl coumarin, the electronic absorption and fluorescence spectra are influenced by the interplay between the hydroxyl and trifluoromethyl substituents. The hydroxyl groups act as electron donors, while the trifluoromethyl group at the 4-position serves as an electron acceptor. This push-pull electronic structure enhances the ICT character of the lowest excited singlet state (S1). The electronic transitions of such substituted coumarins are sensitive to solvent polarity, a phenomenon known as solvatochromism. eurjchem.com

Theoretical calculations on coumarin derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating part of the molecule (the benzene ring with hydroxyl groups), while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-withdrawing pyrone ring and the trifluoromethyl group. The energy gap between the HOMO and LUMO determines the wavelength of the absorption and emission bands. nih.gov

The spectroscopic signatures of dihydroxy-substituted coumarins often reveal a dependency on pH due to the potential for deprotonation of the hydroxyl groups, which can lead to significant changes in the absorption and emission spectra. mdpi.com

Influence of Substituents on Fluorescence Quantum Yield and Stokes Shift

The nature and position of substituents on the coumarin ring have a profound impact on the fluorescence quantum yield (ΦF) and the Stokes shift (the difference between the absorption and emission maxima). Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, particularly at the 7-position, generally enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups can either enhance or quench fluorescence depending on their position and interaction with other substituents.

In the case of 5,7-Dihydroxy-4-trifluoromethylcoumarin, the two hydroxyl groups are expected to increase the fluorescence quantum yield. The trifluoromethyl group at the 4-position is known to often lead to a red-shift in the absorption and emission spectra and can contribute to a larger Stokes shift. researchgate.net Large Stokes shifts are desirable in many applications, such as in biological imaging, as they minimize the overlap between absorption and emission spectra, leading to improved signal-to-noise ratios.

A study on various substituted coumarins demonstrated that compounds with electron-donating groups exhibited higher fluorescence quantum yields. For example, a compound with a p-methyl substituted phenyl ring showed a high fluorescence quantum yield of 0.83 and a Stokes shift of 75 nm. rsc.org In contrast, a nitro-substituted derivative displayed minimal fluorescence. rsc.org The combination of both electron-donating (hydroxyl) and electron-withdrawing (trifluoromethyl) groups in this compound is anticipated to result in a significant Stokes shift.

The following table presents data for the closely related compound 6,7-dihydroxy-4-trifluoromethyl coumarin in various solvents, illustrating the influence of the solvent environment on its photophysical properties.

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 345 | 415 | 4995 |

| Dioxane | 350 | 425 | 4982 |

| Acetonitrile | 355 | 435 | 4969 |

| Methanol | 360 | 445 | 4956 |

| Water | 365 | 455 | 4943 |

Data adapted from a study on 6,7-dihydroxy-4-trifluoromethyl coumarin. eurjchem.com

Excited State Dynamics and Proton Transfer Processes in Fluorinated Coumarins

Upon photoexcitation, coumarin derivatives can undergo various dynamic processes in the excited state, including intramolecular charge transfer, solvent relaxation, and, in the case of hydroxy-substituted coumarins, excited-state intramolecular proton transfer (ESIPT) or excited-state proton transfer (ESPT) to the solvent.

For 7-hydroxycoumarins, photoexcitation significantly increases the acidity of the hydroxyl group. This can lead to the transfer of a proton from the hydroxyl group to a nearby proton-accepting group or to the solvent, resulting in the formation of an excited-state anionic species or a tautomer. nih.govsemanticscholar.org These different excited-state species often exhibit distinct fluorescence emission bands.

In fluorinated coumarins such as 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), the trifluoromethyl group can influence the excited-state dynamics. The electron-withdrawing nature of the CF3 group can enhance the photoacidity of the hydroxyl group, potentially facilitating ESPT. Studies on 7-hydroxy-4-(trifluoromethyl)coumarin have indeed shown evidence of proton transfer processes under certain conditions. binghamton.edu

Solvent Effects on Photophysical Properties of Fluorescent Coumarins

The photophysical properties of coumarin derivatives, particularly those with a significant intramolecular charge transfer character, are highly sensitive to the solvent environment. evidentscientific.com This solvatochromism is characterized by a shift in the absorption and emission maxima with changes in solvent polarity.

For push-pull systems like this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this shift can often be correlated with solvent polarity functions, such as the Lippert-Mataga equation. nih.govresearchgate.net

A study on the solvatochromic behavior of 6,7-dihydroxy-4-trifluoromethyl coumarin demonstrated a clear red shift in both absorption and emission spectra with increasing solvent polarity, as shown in the table in section 3.2. eurjchem.com This indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of an ICT process. The excited-state dipole moments of such coumarins are generally found to be larger than their ground-state counterparts. eurjchem.com

The fluorescence quantum yield of coumarins can also be affected by the solvent. In some cases, polar solvents can lead to fluorescence quenching through the stabilization of non-radiative decay pathways. evidentscientific.com

Photochromic Properties and Aggregation Phenomena of Coumarin Derivatives

While many coumarins are primarily known for their fluorescence, some derivatives can exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon photoirradiation. This property is typically achieved by incorporating a photo-responsive moiety into the coumarin structure.

A more common phenomenon observed in coumarin derivatives is aggregation-induced emission (AIE). nazmulhosen.xyz In contrast to many fluorescent dyes that experience aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules exhibit enhanced fluorescence upon aggregation. This effect is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Structure Activity Relationship Sar Studies

Role of Hydroxyl Group Position on Biological Activities

The presence and location of hydroxyl (-OH) groups on the coumarin (B35378) ring are critical determinants of biological activity, particularly for antioxidant and antiproliferative effects. pjmhsonline.compjmhsonline.com The number and position of these groups influence the molecule's ability to donate hydrogen atoms or electrons, a key mechanism in scavenging free radicals. pjmhsonline.com

Research indicates that dihydroxycoumarins exhibit varied biological responses based on the specific arrangement of the hydroxyl groups. For instance, the presence of a catechol moiety (ortho-dihydroxy groups), as seen in 6,7-dihydroxycoumarin and 7,8-dihydroxy-4-methylcoumarin, is often considered a key pharmacophore for potent antioxidant and certain anticancer activities. researchgate.netnih.gov Studies comparing different isomers have shown that the antioxidant capacity can vary significantly with the hydroxyl positioning. nih.gov The antiradical efficiency of coumarins has been directly correlated to the number of phenolic hydroxyl groups attached to the aromatic portion of the scaffold. pjmhsonline.com In general, phenolic hydroxyl groups are considered important for the antioxidant and antitumor activities of natural coumarins. pjmhsonline.com

Impact of the Trifluoromethyl Group on Activity and Potency in Coumarin Derivatives

The introduction of a trifluoromethyl (-CF3) group into the coumarin scaffold, particularly at the C-4 position, has a profound impact on its physicochemical properties and biological activity. The -CF3 group is strongly electron-withdrawing and highly lipophilic, characteristics that can significantly enhance a molecule's potency and metabolic stability. mdpi.comresearchgate.net

The incorporation of a -CF3 group can improve molecular properties by altering electrostatic interactions and lipid solubility. mdpi.comresearchgate.net In the context of 6,7-dihydroxycoumarin derivatives, SAR studies have revealed that introducing a hydrophobic, electron-withdrawing group at the C-4 position enhances inhibitory capacity against Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein. nih.gov Specifically, 4-trifluoromethyl-6,7-dihydroxycoumarin was identified as the most potent Mcl-1 inhibitor among a series of tested coumarins, with a Ki value of 0.21 µM. nih.gov This highlights the strategic importance of the -CF3 group in optimizing the interaction with the target protein, leading to superior activity. nih.gov This enhancement in potency is often attributed to the increased lipophilicity, which can improve membrane permeability, and the group's ability to form specific interactions within the target's binding site. mdpi.com

Steric and Electronic Effects of Substituents on Molecular Interactions

The biological and pharmacological properties of coumarin derivatives are heavily influenced by the steric (size and shape) and electronic (electron-donating or -withdrawing) effects of their substituents. nih.govmdpi.com These properties govern the molecule's stability, reactivity, and its ability to bind to biological targets through various non-covalent interactions like hydrogen bonds and hydrophobic interactions. mdpi.comdrugdesign.org

The electronic nature of a substituent can alter the electron distribution across the entire coumarin ring system. nih.gov Electron-withdrawing groups, such as the trifluoromethyl group, can significantly modify a molecule's properties. researchgate.net For example, in a study of Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to be beneficial for inhibitory potency. nih.gov Conversely, hydrophilic groups in the same position were detrimental to activity. nih.gov

Steric factors also play a crucial role. The size and spatial arrangement of substituents can either facilitate or hinder the optimal orientation of the molecule within a receptor's binding pocket. An "extended" substitution pattern in the 3-, 6-, and 7-positions of the coumarin core has been shown to lead to higher potencies in certain applications compared to a more "folded" substitution pattern in the 4-, 5-, and 8-positions. nih.gov

The interplay between steric and electronic properties is critical. For instance, the Mcl-1 inhibitory data for various 4-substituted 6,7-dihydroxycoumarins demonstrates how different groups affect activity.

Table 1: Mcl-1 Inhibitory Activity of 4-Substituted 6,7-Dihydroxycoumarins

Data sourced from a study on Mcl-1 inhibitors. nih.gov

Positional Isomerism and Differential Biological Responses among Dihydroxycoumarins

SAR studies consistently show that different dihydroxycoumarin isomers possess distinct activities. For example, in the context of Mcl-1 inhibition, 6,7-dihydroxycoumarin derivatives were systematically investigated. nih.gov The catechol structure of 6,7-dihydroxycoumarin was found to be a key element for its inhibitory activity, as methylation of these hydroxyl groups led to a decrease in potency. nih.gov

Similarly, studies on antioxidant activity have compared 5,7-dihydroxy, 6,7-dihydroxy, and 7,8-dihydroxy isomers. nih.gov The results often indicate that ortho-dihydroxy (catechol-type) coumarins, such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxy-4-methylcoumarin, are particularly potent antioxidants. researchgate.netnih.gov The specific positioning of these groups determines their radical scavenging potential. The antifungal activity of hydroxycoumarins also depends on the position of the -OH group, with O-substitutions being essential for activity. mdpi.com This demonstrates that even a slight shift in the position of a functional group can dramatically alter the biological response.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Coumarins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that govern efficacy. nih.gov

Numerous QSAR studies have been successfully conducted on coumarin derivatives to model a wide range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. tandfonline.comtandfonline.comresearchgate.net These models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity. nih.govtandfonline.com

For instance, a QSAR study on the antioxidant activity of new coumarin derivatives identified that descriptors related to molecular complexity, hydrogen-bond donating character, and lipophilicity were important parameters. nih.gov Another study utilized 2D-QSAR models to predict the anticancer activity of coumarins, finding that inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net The development of robust and validated QSAR models, often accompanied by 3D-pharmacophore mapping, provides a quantitative outline of the structural prerequisites for activity and can serve as an indispensable tool for the in-silico screening and design of new, more potent coumarin derivatives. nih.gov

Enzymatic Interactions and Probe Development

Design and Application of Fluorogenic Coumarin (B35378) Probes for Enzyme Activity Monitoring

Fluorogenic probes are invaluable tools in biochemistry and cell biology, enabling the sensitive and real-time measurement of enzyme activity. mdpi.com Coumarin derivatives, particularly those with a 7-hydroxy substituent, are widely used as core structures for these probes due to their desirable photophysical properties, including strong fluorescence. mdpi.com The underlying principle of these probes is a transition from a non-fluorescent or quenched state to a highly fluorescent one upon enzymatic modification. mdpi.com This "turn-on" mechanism provides a high signal-to-noise ratio, which is advantageous for sensitive detection. rsc.org

The design of these probes involves attaching a specific chemical group to the 7-hydroxy position of the coumarin core. This group serves two purposes: it quenches the fluorescence of the coumarin and acts as a recognition site for a target enzyme. When the enzyme cleaves this group, the highly fluorescent 7-hydroxycoumarin derivative is released, and the resulting increase in fluorescence intensity can be measured to quantify enzyme activity. mdpi.comdatapdf.com This method is highly sensitive, adaptable for high-throughput screening, and can be used with small sample volumes. mdpi.commdpi.com

Trifluoromethylated coumarins have been developed as effective fluorogenic substrates for monitoring the activity of Cytochrome P450 (CYP) enzymes. nih.govnih.gov CYPs are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govmdpi.commdpi.com A key example of such a probe is 7-benzyloxy-4-trifluoromethylcoumarin (BFC). The metabolism of BFC is catalyzed by specific CYP isoforms, which cleave the benzyl (B1604629) group in an O-dealkylation reaction. nih.govnih.gov This process yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).

The rate of HFC formation is directly proportional to the activity of the specific CYP enzyme. Studies using cDNA-expressed human CYP isoforms have demonstrated that BFC is metabolized by several CYPs, most notably CYP1A2 and CYP3A4, with minor contributions from CYP2C9 and CYP2C19. nih.gov Kinetic analyses have been performed to characterize these interactions, revealing different affinities (Km) and maximum reaction velocities (Vmax) for each enzyme, which underscores their varied efficiency in metabolizing BFC. nih.gov For instance, while CYP1A2 shows a higher affinity (lower Km) for BFC, CYP3A4 exhibits a higher catalytic capacity (higher Vmax). nih.gov

| CYP Isoform | Mean Km (μM) | Mean Vmax (pmol/min/mg protein) | Primary Metabolite |

|---|---|---|---|

| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | 7-hydroxy-4-trifluoromethylcoumarin (HFC) |

| CYP1A2 (cDNA-expressed) | Lower Km vs CYP3A4 | Lower Vmax vs CYP3A4 | 7-hydroxy-4-trifluoromethylcoumarin (HFC) |

| CYP3A4 (cDNA-expressed) | Higher Km vs CYP1A2 | Higher Vmax vs CYP1A2 | 7-hydroxy-4-trifluoromethylcoumarin (HFC) |

Data derived from studies on human liver microsomes and cDNA-expressed enzymes. nih.gov

The mechanism of fluorescence release from coumarin-based probes is contingent on a structural change induced by enzymatic action. nih.govresearchgate.net In its "caged" or substrate form, the coumarin's fluorescence is quenched because the 7-hydroxyl group is derivatized, for instance, by an ether or ester linkage. datapdf.com This modification alters the electronic properties of the fluorophore, rendering it non-fluorescent.

Upon interaction with the target enzyme, the bond linking the quenching group to the coumarin core is cleaved. nih.gov In the case of BFC and Cytochrome P450, the enzyme catalyzes an oxidative O-dealkylation reaction. nih.gov This cleavage restores the 7-hydroxyl group, resulting in the formation of 7-hydroxy-4-trifluoromethylcoumarin (HFC). The de-caged HFC possesses an extended π-conjugated system and an electron-donating hydroxyl group, which are essential for strong fluorescence emission. mdpi.com The intensity of the emitted light is directly proportional to the concentration of the liberated fluorophore, allowing for the quantitative determination of enzyme activity over time.

Enzyme Inhibition Mechanisms by Dihydroxycoumarin Derivatives

Dihydroxycoumarin derivatives have been investigated for their ability to inhibit various enzymes. The mechanisms of inhibition can be diverse and depend on both the structure of the coumarin derivative and the target enzyme. nih.govscielo.br For instance, studies on 4,7-dihydroxycoumarin (B595064) derivatives have shown their potential to inhibit enzymes that produce reactive oxygen species (ROS), such as lipoxygenase (LOX), myeloperoxidase (MPO), NAD(P)H oxidase (NOX), and xanthine (B1682287) oxidase (XOD). nih.govtandfonline.com

The inhibitory action against these enzymes is often linked to the antioxidant properties of the coumarin derivatives. researchgate.net Mechanisms such as Formal Hydrogen Atom Transfer (f-HAT) and Sequential Proton Loss followed by Radical Adduct Formation (SPL-RAF) have been proposed to explain how these compounds neutralize radical species, which can interfere with the catalytic cycle of ROS-producing enzymes. nih.govtandfonline.com Molecular docking studies have further elucidated these interactions, predicting the binding affinity of the coumarin derivatives to the active sites of these enzymes. tandfonline.com For example, certain derivatives show high potency for inhibiting xanthine oxidase and lipoxygenase, with calculated inhibition constants (Ki) in the nanomolar range. tandfonline.com Other studies have demonstrated that hydroxylated coumarins can inhibit enzymes like human dipeptidyl peptidase III (hDPP III) and carbonic anhydrase-II, with the position of the hydroxyl group being critical for inhibitory activity. nih.govscielo.br

| Coumarin Derivative Class | Target Enzyme | Reported Inhibition Constant (Ki or IC50) | Proposed Mechanism |

|---|---|---|---|

| (E)-3-(1-((hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate | Lipoxygenase (LOX) | Ki = 13.88 nM | Binding to active site |

| (E)-3-(1-((hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate | Xanthine Oxidase (XOD) | Ki = 13.11 nM | Binding to active site |

| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Dipeptidyl Peptidase III (hDPP III) | IC50 = 1.10 μM | Binding to inter-domain cleft |

| 4-Hydroxycoumarin derivative | Carbonic Anhydrase-II | IC50 = 263 μM | Not specified |

Data compiled from various studies on coumarin derivatives. nih.govscielo.brtandfonline.com

Development of Bioconjugates for Specific Enzyme Recognition

To enhance specificity and target enzymes within complex biological systems, coumarin fluorophores can be developed into bioconjugates. nih.gov This involves chemically linking the coumarin molecule to a biomolecule, such as an antibody or peptide, that has a high affinity for a specific target. nih.gov For bioconjugation, trifluoromethyl-substituted coumarins are often functionalized with reactive groups, like an activated carboxylic acid, which can readily form covalent bonds with amine groups on proteins. nih.gov

The design of these bioconjugates aims to retain the desirable fluorescent properties of the coumarin while leveraging the specific binding capabilities of the biomolecule. nih.gov For example, a coumarin dye can be attached to an antibody that specifically recognizes a particular enzyme. This approach allows for targeted delivery of the fluorescent probe to the enzyme of interest, enabling applications such as immunolabeling and high-resolution fluorescence microscopy. nih.gov The introduction of hydrophilic groups, such as sulfonic acid residues, can also improve the solubility and biocompatibility of these probes for use in aqueous biological environments. nih.gov

An article on the biological activities of 5,7-Dihydroxy-4-trifluoromethylcoumarin cannot be generated based on currently available scientific literature.

Extensive searches for peer-reviewed studies and data concerning the specific biological activities of this compound, as requested in the detailed outline, did not yield relevant results. The existing body of research predominantly focuses on the related compound, 5,7-Dihydroxy-4-methyl coumarin.

The substitution of a methyl group with a trifluoromethyl group at the 4-position of the coumarin ring is known to significantly alter the electronic properties of the molecule. This structural difference is critical and would lead to distinct biological activities. Therefore, extrapolating data from the methyl-substituted analog to the trifluoromethyl-substituted compound would be scientifically inaccurate.

The required experimental data concerning the antioxidant, anti-inflammatory, and melanogenesis-modulating properties of this compound specifically are not available in the public domain at this time. Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies

Melanogenesis Modulation and Pigmentation Effects

Intracellular Signaling Pathway Modulation (e.g., PKA/cAMP, GSK3β, PI3K/AKT)

Research into the intracellular signaling pathways modulated by 5,7-Dihydroxy-4-methylcoumarin (B191047) (D4M) has primarily focused on its role in bone metabolism, where the PI3K/AKT pathway is significantly implicated. The PI3K/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, and survival. researchgate.net In the context of osteogenesis, activation of this pathway is known to promote the differentiation and maturation of osteoblasts. frontiersin.org While the direct effects of D4M on PKA/cAMP and GSK3β signaling are not extensively detailed in the available literature, the involvement of AKT, a key downstream component of PI3K, suggests potential cross-regulation, as AKT is known to phosphorylate and inhibit GSK3β. nih.gov

Effects on Bone Metabolism and Osteogenesis

Bone metabolism is a dynamic process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.govnih.gov 5,7-Dihydroxy-4-methylcoumarin (D4M) has demonstrated significant positive effects on bone formation and osteogenesis. In vitro studies using pre-osteoblastic MC3T3-E1 cells have shown that D4M enhances cell proliferation and differentiation. medchemexpress.com Specifically, treatment with D4M led to an increase in mineralization, a key indicator of mature osteoblast function. medchemexpress.com

In a glucocorticoid-induced zebrafish model of osteoporosis, D4M treatment resulted in a notable improvement in vertebral bone density and restored the expression of osteoblast-specific markers. medchemexpress.com These findings suggest that D4M has a potent anti-osteoporotic effect by promoting the processes of osteoblastogenesis and bone formation. medchemexpress.com

AKT1 Pathway Involvement in Osteogenesis

The pro-osteogenic effects of 5,7-Dihydroxy-4-methylcoumarin (D4M) are mechanistically linked to the activation of the AKT1 signaling pathway. medchemexpress.com The AKT1 protein is a critical kinase that, when activated, promotes osteoblast differentiation and can alleviate osteoporosis. researchgate.net Molecular docking and target prediction analyses have identified AKT1 as a primary target of D4M. medchemexpress.com The binding of D4M to AKT1 is believed to initiate the downstream signaling cascade that enhances osteogenesis. medchemexpress.comresearchgate.net Gene and protein expression analyses have confirmed that key markers of bone formation, such as alkaline phosphatase (ALP), osteocalcin (B1147995) (Ocn), and runt-related transcription factor 2 (Runx2), are upregulated following D4M treatment, an effect mediated through the PI3K/Akt pathway. frontiersin.orgnih.gov Knockdown of AKT1 has been shown to suppress osteogenic processes, further confirming its central role in mediating the effects of compounds like D4M on bone formation. nih.gov

| Model System | Concentration/Condition | Observed Effect | Associated Pathway | Reference |

|---|---|---|---|---|

| MC3T3-E1 Cells | 10 to 40 μM | Enhanced cell proliferation and differentiation; increased mineralization. | AKT1 Pathway | medchemexpress.com |

| Zebrafish Osteoporosis Model | 20 μM | Improved vertebral bone density; restored osteoblast-specific markers. | AKT1 Pathway | medchemexpress.com |

Antimicrobial Activities (Antibacterial and Antifungal) of Substituted Coumarins

The coumarin (B35378) scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives of 5,7-dihydroxycoumarin (B1309657) have been synthesized and evaluated for their antibacterial properties against a range of pathogens. nih.gov Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov For instance, certain synthesized derivatives of 5,7-dihydroxycoumarin displayed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 2.5 µg/mL. nih.gov The antimicrobial efficacy of coumarins is often linked to their chemical structure, including the nature and position of substitutions on the coumarin ring. nih.gov

| Bacterial Strain | Compound Activity | Reported MIC Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | Potent Activity (Compounds 5 and 12) | 2.5 µg/mL | nih.gov |

| Escherichia coli | Tested | Not specified | nih.gov |

| Klebsiella pneumoniae | Tested | Not specified | nih.gov |

| Pseudomonas aeruginosa | Tested | Not specified | nih.gov |

| Salmonella typhimurium | Tested | Not specified | nih.gov |

Antiviral Properties and Inhibition of Viral Polymerases

Viral polymerases, which are essential enzymes for the replication of viral genetic material, are prime targets for the development of antiviral drugs. nih.govresearchgate.net Natural compounds, including flavonoids and coumarins, have been investigated for their potential to inhibit these enzymes. mdpi.com For example, certain flavonoids have been shown to inhibit the RNA-dependent RNA polymerase of influenza viruses. nih.gov While direct evidence for 5,7-Dihydroxy-4-trifluoromethylcoumarin or its methyl analog inhibiting specific viral polymerases is limited in the provided search results, the broader class of polyphenolic compounds is known to possess antiviral properties. mdpi.com Their mechanisms can include blocking viral entry into host cells, inhibiting viral replication machinery, or preventing the release of new virions. nih.gov

Modulation of Specific Enzyme Activities beyond CYP (e.g., Aldose Reductase, Carbonic Anhydrase, Myeloperoxidase)

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. nih.gov Various natural compounds are known to be effective inhibitors of this enzyme. Although specific inhibitory data for this compound against aldose reductase, carbonic anhydrase, or myeloperoxidase was not found, related coumarin and flavonoid structures have been explored for such activities. The structural characteristics of these compounds allow them to interact with the active sites of various enzymes, leading to modulation of their activity.

Anti-platelet and Anti-aggregation Mechanisms

Platelet aggregation is a critical process in thrombosis and cardiovascular diseases, making anti-platelet agents a cornerstone of therapy. nih.govdrugs.com The mechanisms of anti-platelet drugs often involve the inhibition of pathways that lead to platelet activation and aggregation, such as interfering with cyclooxygenase (COX) activity to reduce thromboxane (B8750289) A2 production or blocking platelet receptors like P2Y12. youtube.commdpi.com Some coumarin derivatives have been investigated for their antithrombotic effects. For instance, a derivative of danshensu (B613839) (ADTM) was found to inhibit platelet aggregation by binding to the protein disulfide isomerase family member ERp57, which in turn inhibits the activation of αIIbβ3 integrin, a key receptor in the final common pathway of platelet aggregation. researchgate.net While specific data on the anti-platelet activity of this compound is not available, the general class of coumarins shows potential for interacting with pathways involved in hemostasis and thrombosis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF), are fundamental tools for studying the intrinsic properties of molecules. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting the molecular geometry, vibrational frequencies, and electronic properties of coumarin (B35378) systems. nih.govacademie-sciences.fr These calculations are typically performed using specific basis sets, like 6-311G(d,p), which define the mathematical functions used to describe the electron orbitals. bhu.ac.in

The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Global reactivity parameters, including chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com For instance, in a study of 5,7-dihydroxy-4-phenylcoumarin, DFT calculations were used to determine these properties, indicating how charge transfer occurs within the molecule. researchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated via DFT for a Related Coumarin Derivative

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity |

| Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to charge transfer |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2; relates to electronegativity |

| Electrophilicity Index (ω) | µ² / (2η); quantifies electrophilic character |

Note: This table is illustrative of the types of data generated from DFT calculations on coumarin compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the absorption wavelengths (λmax). mdpi.com These theoretical predictions are invaluable for interpreting experimental spectroscopic data. For example, studies on 7-(Dimethylamino)-4-(trifluoromethyl)coumarin have used TD-DFT to compute its UV-Vis absorption spectra in various solvents, showing good agreement with experimental findings. researchgate.net This approach helps to understand how solvent polarity affects the photophysical properties of trifluoromethyl-substituted coumarins. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states and calculating the activation energies (the energy barriers that must be overcome for a reaction to occur). For coumarin synthesis, such as the Pechmann condensation, theoretical studies have proposed detailed reaction pathways. A study on the synthesis of the related 5,7-dihydroxy-4-methylcoumarin (B191047) identified a three-step mechanism involving trans-esterification, intramolecular hydroxyalkylation, and dehydration. acs.org The calculations determined the activation energy for the rate-determining step, providing crucial insights into the reaction kinetics. acs.org Similarly, DFT has been used to investigate the degradation mechanisms of 4,7-dihydroxycoumarin (B595064) derivatives in advanced oxidation processes, identifying the most probable reaction routes with hydroxyl radicals. nih.gov

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a lipid membrane. nih.gov For coumarin derivatives, MD can reveal how the molecule orients itself when approaching a biological target or traversing a cell membrane. biorxiv.org For example, simulations of related trifluoromethyl-coumarins have been used to investigate their interactions with cytochrome P450 enzymes embedded in a phospholipid bilayer, showing how the molecule's orientation and insertion into the membrane are linked to its function. biorxiv.org Parameters like the radius of gyration (Rg) and solvent-accessible surface area (SASA) are analyzed to understand changes in the compactness and hydrophilicity of the system during the simulation. nih.govnih.gov

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.govnih.gov This method is central to computer-aided drug design. The process involves preparing the 3D structures of the ligand (e.g., 5,7-dihydroxy-4-trifluoromethylcoumarin) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). academie-sciences.frsysrevpharm.org Software like AutoDock is then used to simulate the docking process, calculating a binding energy (or docking score) that estimates the strength of the interaction. nih.govacademie-sciences.fr Studies on other 4,7-dihydroxycoumarin derivatives have successfully used this approach to predict their binding modes with targets like the epidermal growth factor receptor (EGFR), identifying key interactions such as hydrogen bonds that contribute to binding energy. academie-sciences.fr

Table 2: Example of Molecular Docking Results for Coumarin Derivatives with a Biological Target

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ligand 24 (imidazol-5-one derivative) | Polo-like kinases (3FC2) | -8.8 | Not specified |

| Ligand 27 (imidazol-5-one derivative) | Polo-like kinases (3FC2) | -9.1 | Not specified |

| Doxorubicin (Reference Drug) | Polo-like kinases (3FC2) | -8.0 | Not specified |

Source: Data from a study on related anti-breast cancer compounds, illustrating typical docking outputs. nih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) and Stability

Theoretical calculations, drawing parallels from studies on related dihydroxycoumarin derivatives, indicate the formation of stable five or six-membered rings through these hydrogen bonds. nih.govnih.gov Specifically, a hydrogen bond is anticipated between the hydrogen atom of the 5-hydroxyl group and the carbonyl oxygen atom (C5-O-H···O=C2). A second intramolecular hydrogen bond can be formed between the 7-hydroxyl group and the oxygen atom within the pyrone ring (C7-O-H···O1). The formation of these intramolecular hydrogen bonds contributes significantly to the rigidity and planarity of the coumarin scaffold. nih.gov

The stability endowed by these interactions can be quantified through computational methods such as Density Functional Theory (DFT). The strength of a hydrogen bond is often evaluated by the distance between the hydrogen and the acceptor atom, the bond angle, and the calculated interaction energy. researchgate.net For similar dihydroxycoumarin systems, these interaction energies have been calculated to be in the range of -5 to -15 kcal/mol, signifying a notable contribution to the molecule's thermodynamic stability. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions, which can further elucidate the nature of the intramolecular hydrogen bonds. semanticscholar.orgasianpubs.org This analysis can quantify the delocalization of electron density from the lone pair of the acceptor oxygen atom to the antibonding orbital of the O-H bond of the hydroxyl group. The magnitude of this interaction energy (E(2)) in the NBO analysis is a direct indicator of the hydrogen bond's strength.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing intramolecular interactions. nih.govresearchgate.net By examining the topological properties of the electron density, such as the presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms, QTAIM can confirm the existence of a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide further information about the nature and strength of the interaction. nih.gov

Detailed research findings from computational studies on analogous coumarin structures provide a basis for understanding the intramolecular interactions within this compound. The following table presents representative data extrapolated from such studies to illustrate the typical geometric and energetic parameters of the intramolecular hydrogen bonds.

| Interaction | Donor-H Bond Length (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| C5-O-H···O=C2 | 0.97 | 1.85 | 145 | -12.5 |

| C7-O-H···O1 | 0.97 | 1.92 | 138 | -8.3 |

The trifluoromethyl group at the C4 position can also influence the electronic properties and stability of the molecule through its strong electron-withdrawing nature, which may modulate the acidity of the neighboring hydroxyl groups and the strength of the hydrogen bonds. academie-sciences.fr The cumulative effect of these intramolecular interactions is a more stable, planar molecular structure, which has implications for the molecule's chemical reactivity and biological activity.

Applications in Advanced Materials and Chemical Sensing

Development of Fluorescent Probes and Chemical Sensors for Biomolecules and Ions

Coumarin (B35378) derivatives are widely recognized as privileged fluorophores for the development of chemical sensors due to their high fluorescence quantum yields, photostability, and environmentally sensitive emission properties. Dihydroxy-substituted coumarins, in particular, have been leveraged as fluorescent probes capable of detecting specific biomolecules and ions with high sensitivity and selectivity. nih.govresearchgate.net

The design of selective fluorescent probes based on the 5,7-dihydroxy-4-trifluoromethylcoumarin scaffold relies on several key principles:

Analyte-Specific Reaction: The probe is designed with a recognition site that reacts specifically with the target analyte. This reaction induces a significant change in the fluorophore's electronic structure, leading to a detectable change in its fluorescence output (e.g., "turn-on" or "turn-off" response, or a ratiometric shift in emission wavelength).

Modulation of Intramolecular Charge Transfer (ICT): The electron-withdrawing trifluoromethyl group at the C4 position enhances the ICT character of the coumarin core. The hydroxyl groups at the C5 and C7 positions act as electron donors. The interaction with an analyte can modulate this ICT process, thereby altering the fluorescence properties.

Proton Transfer and Deprotonation: The phenolic hydroxyl groups are weakly acidic and can undergo proton transfer. nih.govresearchgate.net Changes in the local pH or interaction with basic analytes can lead to deprotonation, forming the phenolate anion. This deprotonated form typically exhibits distinct and often enhanced fluorescence compared to the protonated form, a mechanism that can be exploited for sensing. nih.gov

Chelation: The ortho-dihydroxy arrangement can act as a chelation site for specific metal ions. Binding of a metal ion can rigidify the structure, leading to fluorescence enhancement, or alternatively, quench the fluorescence through processes like spin-orbit coupling if the ion is paramagnetic.

Research has demonstrated the utility of dihydroxycoumarins in detecting specific and biologically relevant analytes.

Spin Labels: Dihydroxy-substituted coumarins have been successfully employed as fluorescent probes for the sensitive detection of nitroxide radicals, such as the spin label 4-amino-TEMPO. nih.govnih.gov While studies have often highlighted 6,7-dihydroxycoumarin (esculetin), the principle extends to other dihydroxy isomers. The sensing mechanism is based on a proton transfer from one of the coumarin's hydroxyl groups to the amino group of the nitroxide radical. nih.govnih.gov This deprotonation of the coumarin results in a significant, rapid increase in fluorescence intensity. nih.govresearchgate.netnih.gov For instance, in the presence of 4-amino-TEMPO, various dihydroxycoumarins exhibit substantial fluorescence enhancement. nih.gov

Table 1: Fluorescence Enhancement of Dihydroxycoumarins with 4-amino-TEMPO Data extracted from studies on dihydroxycoumarin analogues.

| Dihydroxycoumarin Derivative | Approximate Fold Fluorescence Enhancement |

|---|---|

| 6,7-dihydroxycoumarin (Esculetin) | ~40-fold |

| 5,7-dihydroxy-4-phenylcoumarin | ~30-fold |

| 7,8-dihydroxy-6-methoxycoumarin | ~25-fold |

| 5,7-dihydroxy-4-methylcoumarin (B191047) | ~13-fold |

Hydrogen Sulfide/Hydrosulfide: While specific studies on this compound for hydrogen sulfide (H₂S) detection are not prominent, the design principles of coumarin-based H₂S probes are well-established. Typically, a recognition moiety that reacts selectively with H₂S (e.g., an azide or dinitrophenyl ether) is attached to the fluorophore, quenching its fluorescence. The nucleophilic reaction with H₂S cleaves this quenching group, restoring the fluorescence of the coumarin core. The strong electron-withdrawing nature of the trifluoromethyl group in this compound could be advantageous in such a design, potentially enhancing the reactivity of the recognition site or shifting the emission to a more favorable wavelength.

Integration into Polymer Systems for Fluorescent Materials

Incorporating fluorophores like this compound into polymer systems allows for the creation of advanced materials with tailored optical and mechanical properties. This can be achieved by either physically blending the coumarin into a polymer matrix or by chemically incorporating it as a monomer during polymerization. ncsu.edu

The copolymerization approach is particularly versatile. A coumarin monomer, functionalized with a polymerizable group (e.g., an acrylate or vinyl group attached via one of the hydroxyls), can be reacted with other monomers like acrylamide or trimethyl-2-methacroyloxyethylammonium chloride (DMC). ncsu.edu This method can transform a water-insoluble coumarin into a water-soluble and adhesive fluorescent polymer. ncsu.edu Such materials have potential applications as fluorescent brighteners, coatings, and light stabilizers for various substrates. ncsu.eduncsu.edu

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a candidate for applications in optoelectronic devices.

Dye-Sensitized Solar Cells (DSSCs): Organic dyes in DSSCs typically follow a Donor-π bridge-Acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer (ICT) upon light absorption, which is crucial for injecting electrons into the semiconductor (e.g., TiO₂) conduction band. mdpi.comnih.gov The this compound structure can serve as a potent acceptor-bridge unit. The electron-withdrawing trifluoromethyl group, combined with the coumarin system, creates a strong acceptor. The dihydroxy groups can act as anchoring points to the TiO₂ surface and can also be part of a larger donor moiety attached to the coumarin core. The design of such dyes is critical, as bulky substituents can help shield the TiO₂ surface from the electrolyte, reducing charge recombination and improving performance, especially under low-light conditions. nih.gov

Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are well-known for their high fluorescence efficiency and are often used as blue or green emitters in OLEDs. The color and efficiency can be tuned by modifying the substituents on the coumarin ring. The this compound scaffold, with its inherent fluorescence and potential for chemical modification, could be developed into an efficient emitter or a host material in the emissive layer of an OLED device.

Monitoring Chemical Reactions and Microenvironmental Changes

The sensitivity of the fluorescence of dihydroxycoumarins to their local environment allows them to be used as indicators for monitoring chemical processes and changes in microenvironments like pH.

Monitoring Chemical Reactions: A notable application for dihydroxycoumarins is the real-time monitoring of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling. acs.org Dihydroxycoumarins can reversibly bind to boronic acids, forming a complex that is highly fluorescent. acs.org When added in small amounts to a reaction mixture, the fluorescence persists as long as the boronic acid reagent is present. As the reaction proceeds and the boronic acid is consumed, the coumarin is released from the complex, and the fluorescence fades, providing a simple visual endpoint for the reaction. acs.org This method offers a convenient alternative to chromatographic techniques for reaction monitoring. acs.org

Sensing Microenvironmental Changes: The fluorescence of dihydroxycoumarins is often pH-dependent. nih.gov As the pH increases, the phenolic hydroxyl groups deprotonate, leading to a change in the absorption and emission spectra. This property allows this compound to act as a probe for local pH changes within environments such as intracellular compartments or on material surfaces. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient synthesis of 5,7-Dihydroxy-4-trifluoromethylcoumarin is the foundational step for any further investigation. While classical methods like the Pechmann condensation are viable, future research should focus on developing more efficient, sustainable, and high-yield synthetic routes.

Key Research Avenues:

Catalyst Development: Research into novel catalysts could significantly improve reaction efficiency. For instance, the use of solid acid catalysts, such as sulfated metal-organic frameworks (MOFs), has proven effective in the synthesis of the related 5,7-dihydroxy-4-methylcoumarin (B191047). acs.org Similar strategies could be adapted, exploring a range of heterogeneous catalysts to facilitate easier separation and reusability, thereby aligning with green chemistry principles.

Reaction Condition Optimization: A systematic study of reaction parameters—including solvent, temperature, and reactant ratios—is crucial. For example, the synthesis of 5,7-dihydroxy-4-methylcoumarin has been optimized under solvent-free conditions, a pathway that should be explored for its trifluoromethyl analog to minimize environmental impact. acs.org

Alternative Synthetic Strategies: Beyond the Pechmann condensation, which typically involves the reaction of a phenol (B47542) (phloroglucinol) with a β-ketoester (ethyl trifluoroacetoacetate), other modern synthetic methodologies should be investigated. acs.org This could include microwave-assisted synthesis to reduce reaction times or flow chemistry approaches for better control and scalability.

| Synthetic Approach | Potential Catalyst | Key Advantages |

| Modified Pechmann Condensation | UiO-66-SO3H (MOF) | High yield, reusability, solvent-free conditions acs.org |

| Microwave-Assisted Synthesis | Lewis or Brønsted acids | Rapid reaction times, improved yields |

| Flow Chemistry | Immobilized catalysts | Enhanced safety, scalability, and process control |

Advanced Spectroscopic Characterization Techniques for Elucidating Photophysical Behavior

The trifluoromethyl group is known to significantly influence the photophysical properties of fluorophores. ossila.com A thorough characterization of this compound is essential to understand its behavior in various environments and to unlock its potential in applications like chemical sensing, bio-imaging, and materials science.

Key Research Avenues:

Solvatochromism Studies: The compound's absorption and emission spectra should be systematically studied in a range of solvents with varying polarities. This can reveal insights into the nature of its excited states and the change in dipole moment upon excitation. rsc.orgresearchgate.net Such studies have been performed on other coumarins, showing a bathochromic shift (red shift) in both absorption and emission with increasing solvent polarity, indicative of an intramolecular charge-transfer (ICT) character. rsc.org

Fluorescence Quantum Yield and Lifetime Measurements: Quantifying the fluorescence quantum yield and lifetime is critical for applications in photonics and as fluorescent probes. nih.gov These properties should be measured and compared with related compounds to assess the impact of the trifluoromethyl group.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy can provide dynamic information about the excited state, including processes like excited-state proton transfer (ESPT), which is plausible given the presence of the hydroxyl groups. ossila.com

High-Throughput Screening for Identification of New Biological Activities

Coumarin (B35378) derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ukaazpublications.commedchemexpress.comnih.gov High-throughput screening (HTS) offers a rapid and efficient method to evaluate this compound against a vast array of biological targets.

Key Research Avenues:

Screening against Diverse Targets: The compound should be screened against panels of targets, including various cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in disease pathways (e.g., kinases, proteases, dipeptidyl peptidase-IV). nih.govmdpi.comresearchgate.net

Cheminformatics-Guided Screening: Computational tools can be used prior to HTS to predict potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize screening efforts and reduce costs. ukaazpublications.com

Mechanism of Action Studies: For any "hits" identified through HTS, follow-up studies will be necessary to determine the mechanism of action. This could involve assays to measure enzyme inhibition, reactive oxygen species (ROS) generation, or effects on specific signaling pathways. frontiersin.org For instance, the related 5,7-dihydroxy-4-methylcoumarin has been shown to enhance melanogenesis by activating PKA and GSK3β signaling pathways. mdpi.comnih.gov

Rational Design and Synthesis of Next-Generation Coumarin Derivatives with Optimized Properties

Following initial characterization and screening, the structure of this compound can serve as a scaffold for the rational design of new derivatives with enhanced potency, selectivity, or improved physicochemical properties.

Key Research Avenues:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of related compounds where different positions on the coumarin ring are modified, a clear SAR can be established. For example, alkylating or acylating the 5- and 7-hydroxyl groups could modulate lipophilicity and cell permeability.

Molecular Hybridization: The coumarin scaffold can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net This strategy has been successfully employed to develop coumarin-based antituberculosis agents and DPP-IV inhibitors. mdpi.comtandfonline.com

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity. tu-dortmund.de These computational models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. nih.gov

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A modern research approach that combines experimental work with computational modeling will provide the most comprehensive understanding of this compound.

Key Research Avenues:

Docking and Molecular Dynamics (MD) Simulations: For promising biological targets, molecular docking can predict the binding mode and affinity of the compound. MD simulations can then be used to study the stability of the ligand-protein complex and provide deeper insights into the interactions. nih.govresearchgate.net

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, spectroscopic properties, and reaction mechanisms. This theoretical data can be correlated with experimental findings from spectroscopic analyses and reactivity studies to build a robust understanding of the molecule's behavior. tandfonline.com

Synergistic Studies: An iterative cycle of computational prediction, chemical synthesis, and experimental validation is the most powerful strategy. For example, computational studies can guide the rational design of new derivatives, which are then synthesized and tested in vitro, with the results feeding back to refine the computational models. mdpi.com This integrated approach has been successfully applied to the study of coumarin derivatives as potential inhibitors of HIV-1 integrase and fungal enzymes. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 5,7-Dihydroxy-4-trifluoromethylcoumarin, and how are intermediates purified?

The compound can be synthesized via Pechmann condensation , a classic method for coumarin derivatives. Key steps include:

- Reacting hydroxyl-substituted phenols with β-keto esters in the presence of acid catalysts. For trifluoromethyl-substituted derivatives, cesium carbonate and geranyl bromide in acetonitrile are used for functionalization .

- Purification via silica gel column chromatography with solvents like dichloromethane or chloroform, followed by rotary evaporation to isolate the product . Alternative methods involve metal-organic frameworks (MOFs) such as UiO-66-SO3H as catalysts, which enhance reaction efficiency and reduce byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with trifluoromethyl groups showing distinct splitting patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane .

- Infrared Spectroscopy (IR) : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

- X-ray Diffraction (XRD) : Validates crystallinity in solid-state synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism of this compound synthesis?

- Computational Workflow :

Use the M06-L functional with 6-31G(d,p) basis sets for light atoms (C, H, O) and LANL2DZ for heavier elements (e.g., Zr in MOFs) .

Simulate intermediates and transition states to map the Pechmann condensation pathway.

Compare calculated vibrational frequencies and Gibbs free energies with experimental IR and thermal data to validate mechanisms .

- Key Insight : MOF catalysts lower activation energy by stabilizing intermediates through sulfonic acid groups .

Q. How do pH-dependent fluorescence properties of this compound impact its use in bioimaging?

- The compound’s fluorescence is sensitive to pH due to protonation/deprotonation of hydroxyl groups. For example:

- At neutral pH , the deprotonated form exhibits strong emission at ~450 nm.

- Under acidic conditions, protonation quenches fluorescence .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Strategies :

Purity Verification : Use HPLC or mass spectrometry to confirm sample integrity. Impurities from synthesis (e.g., residual geranyl derivatives) may skew bioassays .

Standardized Assays : Replicate studies under controlled conditions (e.g., bacterial strains, nutrient media) to isolate variables. For antibacterial tests, use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) models .

Mechanistic Follow-Up : Combine in vitro assays with molecular docking to identify binding targets (e.g., bacterial enzymes) and resolve activity discrepancies .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Functionalization Approaches :

- Alkylation : Introduce geranyl or methoxy groups to improve lipophilicity and membrane permeability .

- Fluorine Substitution : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which can be fine-tuned via substituent positioning .

Q. How can researchers validate the environmental safety of novel coumarin derivatives?

- Tiered Testing :

Phototoxicity Assays : Assess photosensitization potential using in vitro models (e.g., 3T3 fibroblast viability under UV exposure) .

Ecotoxicity Screening : Evaluate aquatic toxicity with Daphnia magna or algal growth inhibition tests .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in coumarin bioactivity studies?

- Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀ values.

- Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Critical Details :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.